molecular formula C10H14BNO2 B1655880 2-Phenyl-1,3,6,2-dioxazaborocane CAS No. 4406-73-9

2-Phenyl-1,3,6,2-dioxazaborocane

Cat. No.: B1655880
CAS No.: 4406-73-9
M. Wt: 191.04 g/mol
InChI Key: XPIHVYSMTIFCST-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound characterized by a six-membered ring system incorporating nitrogen, oxygen, and boron atoms. The phenyl group at the 2-position confers unique electronic and steric properties, influencing its reactivity and applications. Structurally, it belongs to the dioxazaborocane family, where boron is coordinated within a bicyclic framework. This compound has been utilized in organic synthesis, catalysis, and materials science due to its stability and tunable reactivity .

Properties

IUPAC Name

2-phenyl-1,3,6,2-dioxazaborocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIHVYSMTIFCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507667
Record name 2-Phenyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4406-73-9
Record name 2-Phenyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Variations

Dioxazaborocane derivatives differ primarily in substituents at the 2- and 6-positions, which modulate their properties:

Compound Name Substituents (Position) Key Structural Features Reference
2-Phenyl-1,3,6,2-dioxazaborocane Phenyl (2), H (6) Aromatic π-system enhances stability
6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane Phenyl (2), Butyl (6) Alkyl chain improves solubility in apolar solvents
6-Methyl-2-(perfluorophenyl)-dioxazaborocane Perfluorophenyl (2), Methyl (6) Electron-withdrawing F atoms increase electrophilicity
2-(Bromophenyl)-6-butyl-dioxazaborocane Bromophenyl (2), Butyl (6) Halogen substituents enable cross-coupling reactions
2,2’-Bi(1,3,6,2-dioxazaborocane) Dimeric structure Sp³–sp³ diboron species for H₂ generation

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Phenyl groups (electron-donating) stabilize the boron center, while perfluorophenyl groups (electron-withdrawing) enhance electrophilicity, making the latter more reactive in Suzuki-Miyaura couplings .
  • Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., octadecyl in ODOC) improve solubility in lubricants , whereas aryl groups enable π-π interactions in catalytic systems .

Catalytic and Reduction Capabilities

  • 2,2’-Bi-dioxazaborocane : Generates H₂ in aqueous media, enabling catalytic reductions of alkenes, alkynes, and aryl halides without external H₂ .
  • Phenyl Derivatives : Used in cross-coupling reactions; bromophenyl variants serve as intermediates in acridinium dye synthesis .
  • Lubricant Additives : Octadecyl-substituted dioxazaborocanes (e.g., ODOC) reduce friction in stainless steel/CoCrMo systems by forming protective films .

Physical and Spectroscopic Properties

Property This compound 6-Methyl-2-(4-methylstyryl)-dioxazaborocane 6-Octadecyl-dioxazaborocane
Melting Point (°C) Not reported 211–213 Not reported
LogP ~2.0 (predicted) 2.0 >5 (hydrophobic)
Solubility Moderate in polar solvents Poor in water; soluble in DCM/THF Insoluble in water
Collision Cross-Section 150.8 Ų ([M+H]⁺) Not reported Not reported
Reference

Insights :

  • Lipophilicity: Alkyl chains (e.g., octadecyl) drastically increase LogP, favoring nonpolar environments .

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